N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C26H28N4O7 and its molecular weight is 508.531. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A study on novel 3-benzyl-substituted-4(3H)-quinazolinones, which include derivatives similar in structure to the compound , demonstrated significant in vitro antitumor activity. These compounds showed broad spectrum antitumor activity with mean GI50 values indicating 1.5–3.0-fold more potency compared to the positive control 5-FU. Molecular docking methodology revealed similar binding modes to known inhibitors, suggesting a potential mechanism through inhibition of B-RAF kinase in melanoma cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Psychotropic, Anti-inflammatory, and Cytotoxicity Screening
Another research effort synthesized and characterized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, finding them active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines (A. Zablotskaya et al., 2013).
Antimicrobial Agents
Research on new quinazolines as potential antimicrobial agents detailed the synthesis of compounds with antibacterial and antifungal activities against a range of pathogens. This includes efficacy against Eschericia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and various fungal strains, indicating a potential application in developing new antimicrobial therapies (N. Desai et al., 2007).
Anticonvulsant Evaluation
A study on N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives revealed promising anticonvulsant effects in various models of experimental epilepsy. One compound in particular showed potent activity, more so than standard antiepileptic drugs, suggesting these derivatives have potential as new antiepileptic agents (S. Malik et al., 2013).
Properties
CAS No. |
899787-28-1 |
---|---|
Molecular Formula |
C26H28N4O7 |
Molecular Weight |
508.531 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]quinazolin-3-yl]propanamide |
InChI |
InChI=1S/C26H28N4O7/c31-23(27-13-17-7-8-21-22(12-17)37-16-36-21)9-10-29-25(33)19-5-1-2-6-20(19)30(26(29)34)15-24(32)28-14-18-4-3-11-35-18/h1-2,5-8,12,18H,3-4,9-11,13-16H2,(H,27,31)(H,28,32) |
InChI Key |
HAQVXKREFHQAKR-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
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